molecular formula C18H17N3O B5496475 N-(1-benzylpyrazol-3-yl)-2-phenylacetamide

N-(1-benzylpyrazol-3-yl)-2-phenylacetamide

Número de catálogo: B5496475
Peso molecular: 291.3 g/mol
Clave InChI: PZNFZIIUVMUDFG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(1-benzylpyrazol-3-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide is 291.137162174 g/mol and the complexity rating of the compound is 348. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

1. Epilepsy Treatment

N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives have been identified as potent, selective brain-penetrating T-type calcium channel blockers. These derivatives, including compound 66b (ACT-709478), show promise as clinical candidates for treating generalized epilepsies due to their solubility, brain penetration, and negative results in the Ames test (Bezençon et al., 2017).

2. Anticonvulsant Activity

Studies have shown that certain N-phenylacetamide and N-benzylamide derivatives, including those with a pyrazole ring, exhibit anticonvulsant activity. These compounds were tested in the maximal electroshock test, a standard method for evaluating anticonvulsant drugs (Tarikogullari et al., 2010).

3. Cytotoxic Activity

A series of novel derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxic activity against human breast cancer cell line MCF-7. Some derivatives, particularly compounds 11d and 11n, showed promising cytotoxic activity, indicating potential for cancer treatment applications (Kolluri et al., 2020).

4. Antipsychotic Potential

Compounds derived from N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been studied for their antipsychotic-like profile in behavioral animal tests. These compounds, unlike clinically available antipsychotic agents, did not interact with dopamine receptors, indicating a unique mode of action for potential antipsychotic applications (Wise et al., 1987).

5. Antimicrobial Properties

Novel pyrazole-imidazole-triazole hybrids containing the N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide structure have been synthesized and shown to exhibit antimicrobial properties. These compounds were tested against various bacterial and fungal strains, demonstrating their potential as antimicrobial agents (Punia et al., 2021).

6. Anti-In

flammatory ActivitySeveral derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their anti-inflammatory activity. Among these compounds, some showed significant anti-inflammatory effects, suggesting their potential use in treating inflammatory conditions (Sunder & Maleraju, 2013).

7. Cholinesterase Inhibitory Activity

N-phenylacetamide derivatives with pyrazole and triazole rings have been synthesized to investigate their cholinesterase inhibitory activities. These compounds exhibited moderate and selective acetylcholinesterase inhibitory activity, which is relevant in the context of Alzheimer’s disease treatment (Tarikogullari et al., 2015).

8. Antioxidant Properties

Studies have shown that certain N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide derivatives possess significant antioxidant activity. This activity suggests potential applications in combating oxidative stress-related diseases and conditions (Chkirate et al., 2019).

9. Antitumor Evaluation

Certain N-substituted-2-amino-1,3,4-thiadiazoles derived from N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide have been synthesized and evaluated for their cytotoxicity and antioxidant activities, showing promising results as antitumor agents (Hamama et al., 2013).

10. Anticancer Potential

A series of substituted 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives of N-(1-benzyl-1H-pyrazol-3-yl)-2-phenylacetamide was found to inhibit the growth of H322 lung cancer cells by inducing apoptosis, demonstrating their potential as anticancer agents (Lv et al., 2012).

Propiedades

IUPAC Name

N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c22-18(13-15-7-3-1-4-8-15)19-17-11-12-21(20-17)14-16-9-5-2-6-10-16/h1-12H,13-14H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZNFZIIUVMUDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Reactant of Route 2
Reactant of Route 2
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Reactant of Route 3
Reactant of Route 3
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Reactant of Route 4
Reactant of Route 4
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Reactant of Route 5
Reactant of Route 5
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide
Reactant of Route 6
Reactant of Route 6
N-(1-benzylpyrazol-3-yl)-2-phenylacetamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.